molecular formula C12H14FNO B6200831 1-benzoyl-3-(fluoromethyl)pyrrolidine CAS No. 2142732-66-7

1-benzoyl-3-(fluoromethyl)pyrrolidine

Cat. No.: B6200831
CAS No.: 2142732-66-7
M. Wt: 207.2
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Description

1-Benzoyl-3-(fluoromethyl)pyrrolidine (C12H14FNO) is a fluorinated nitrogen heterocycle of high interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, a saturated five-membered ring system that serves as a versatile and privileged scaffold in the design of bioactive molecules . The saturated nature of the pyrrolidine ring, characterized by sp3-hybridization, allows for a three-dimensional exploration of pharmacophore space, which can lead to improved selectivity and enhanced physicochemical properties in drug candidates . The key structural features of this compound include the benzoyl group at the 1-position and the fluoromethyl substituent at the 3-position of the pyrrolidine ring. The incorporation of fluorine is a common strategy in modern drug design, as it can influence a molecule's metabolic stability, lipophilicity, and membrane permeability. As a building block, this compound is intended for use in research applications such as the synthesis of novel chemical entities, the development of targeted libraries for high-throughput screening, and as a key intermediate in organic synthesis. Researchers can further functionalize the pyrrolidine nitrogen or the fluoromethyl group to create a diverse array of analogs. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2142732-66-7

Molecular Formula

C12H14FNO

Molecular Weight

207.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Derivatization of 1 Benzoyl 3 Fluoromethyl Pyrrolidine

Reactions at the Fluoromethyl Group

The fluoromethyl group (-CH2F) is a site of significant chemical interest. Its reactivity is primarily centered on the carbon-fluorine bond and the adjacent methylene (B1212753) protons.

Transformations Involving C-F Bond Activation (Research Context Only)

The activation of the carbon-fluorine (C-F) bond is a challenging yet highly sought-after transformation in organic synthesis due to the bond's inherent strength. In the context of compounds like 1-benzoyl-3-(fluoromethyl)pyrrolidine, C-F bond activation would typically require the use of transition metal catalysts or potent reducing agents. While specific studies on this exact molecule are not prevalent, research on related fluoroalkyl-substituted heterocycles provides insights into potential transformations.

For instance, transition metal complexes, particularly those of nickel and palladium, have been shown to catalyze the hydrodefluorination of fluoroaromatics and fluoroheterocycles. researchgate.netnih.gov These reactions often proceed via an oxidative addition of the C-F bond to the metal center. It is conceivable that under similar conditions, the C-F bond in this compound could be activated, leading to the formation of a methylpyrrolidine derivative or other functionalized products depending on the reaction conditions and trapping reagents.

Furthermore, reductive methods employing strong reducing agents or photoredox catalysis could potentially cleave the C-F bond. These transformations, however, are often substrate-specific and require careful optimization. The presence of the benzoyl group and the pyrrolidine (B122466) nitrogen could influence the feasibility and outcome of such reactions.

Functionalization of the Methyl Group

The methylene protons of the fluoromethyl group are acidic to a degree, allowing for potential deprotonation and subsequent functionalization. The electron-withdrawing effect of the fluorine atom enhances this acidity. Treatment with a strong base could generate a carbanion, which can then react with various electrophiles.

While direct experimental data on this compound is limited, analogous reactions on similar fluorinated compounds suggest the possibility of introducing a range of substituents at this position. For example, alkylation, acylation, and aldol-type reactions could be envisioned. The stability of the resulting anion and the prevention of elimination reactions would be key challenges to overcome.

Reactions at the Pyrrolidine Ring

The pyrrolidine ring offers several avenues for chemical modification, including substitution reactions on the ring carbons, as well as ring-opening and expansion strategies. The benzoyl group on the nitrogen atom significantly influences the ring's reactivity by delocalizing the nitrogen lone pair, thereby reducing its nucleophilicity and basicity.

Electrophilic and Nucleophilic Substitutions on the Ring Carbons

Direct electrophilic substitution on the carbons of the pyrrolidine ring is generally difficult due to the saturated nature of the ring. However, functionalization can be achieved through multi-step sequences. For instance, the generation of an enolate or an enamine equivalent from a related pyrrolidinone precursor could allow for electrophilic attack at the C2 or C5 positions.

Nucleophilic substitution reactions are more common, particularly at the C3 position, often proceeding via an initial activation step. For example, if the fluoromethyl group were to be converted into a better leaving group, such as a tosylate or a halide, it would become susceptible to displacement by a wide range of nucleophiles. This would allow for the introduction of various functional groups at the C3 position, leading to a diverse array of derivatives.

Research on the synthesis of 3-substituted pyrrolidines has demonstrated the utility of palladium-catalyzed hydroarylation of pyrrolines to introduce aryl groups at the C3 position. researchgate.netchemrxiv.orgnih.gov While this approach starts from an unsaturated precursor, it highlights a viable strategy for C3-functionalization of the pyrrolidine scaffold.

Ring-Opening and Ring-Expansion Reactions

The pyrrolidine ring can undergo cleavage under specific conditions. Reductive ring-opening of N-acylpyrrolidines can be achieved using strong reducing agents, leading to the formation of amino alcohols. In the case of this compound, this would likely yield a derivative of 1-phenyl-4-(fluoromethyl)butan-1-amine.

Ring-expansion reactions of pyrrolidines to form larger heterocycles like piperidines have also been reported. These transformations often involve the generation of a reactive intermediate, such as an aziridinium (B1262131) ion, followed by nucleophilic attack that leads to the expansion of the ring. lookchem.com For instance, a protocol for the synthesis of functionalized trifluoromethylated pyrrolidines and piperidines starting from a 1-tosyl-2-(trifluoromethyl)aziridine (B11849501) has been developed, showcasing the potential for ring manipulation in fluorinated azaheterocycles. lookchem.com

Modifications of the Pyrrolidine Framework for Diversification

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its diversification is of great interest. nih.gov Starting from this compound, a variety of modifications can be envisioned to create a library of new compounds.

One common strategy is the modification of the benzoyl group. The amide bond can be cleaved under hydrolytic conditions to yield the free secondary amine, 3-(fluoromethyl)pyrrolidine (B3101990). This amine can then be reacted with a wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, and alkyl halides, to introduce different N-substituents.

Furthermore, the pyrrolidine ring itself can be a template for more complex structures. For example, 1,3-dipolar cycloaddition reactions using azomethine ylides generated from pyrrolidine derivatives are a powerful tool for constructing spiro-pyrrolidine systems. nih.govmdpi.com While the direct application to this compound has not been reported, the principle is applicable for creating novel polycyclic architectures.

Below is a table summarizing potential derivatization reactions based on the reactivity of analogous compounds.

Reaction TypeReagents and ConditionsPotential ProductReference for Analogy
C-F Bond Activation
HydrodefluorinationTransition Metal Catalyst (e.g., Ni, Pd), H₂ source1-benzoyl-3-methylpyrrolidine researchgate.netnih.gov
Functionalization of Methyl Group
AlkylationStrong Base (e.g., LDA), Alkyl Halide1-benzoyl-3-(1-fluoroalkyl)pyrrolidineGeneral Principle
Pyrrolidine Ring Reactions
N-DeacylationAcid or Base Hydrolysis3-(fluoromethyl)pyrrolidineGeneral Principle
N-Alkylation (post-deacylation)Alkyl Halide, Base1-alkyl-3-(fluoromethyl)pyrrolidineGeneral Principle
Ring Expansione.g., via Aziridinium Intermediate4-(fluoromethyl)piperidine derivative lookchem.com
C3-Arylation (from pyrroline)Pd Catalyst, Aryl Halide1-benzoyl-3-aryl-3-(fluoromethyl)pyrrolidine researchgate.netchemrxiv.orgnih.gov

Transformations of the Benzoyl Group

The benzoyl group of this compound offers a site for various chemical transformations, allowing for the modification of the molecule's properties and the synthesis of new derivatives. These transformations can be broadly categorized into reactions occurring on the aromatic ring and those involving the amide linkage.

Reactions on the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The benzoyl group, specifically the phenyl ring, can undergo electrophilic aromatic substitution (EAS) reactions. The reactivity of the aromatic ring is influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating nature of the nitrogen atom of the pyrrolidine ring, which is acylated.

The N-acyl group (-CONR₂) is generally considered a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing resonance effect of the carbonyl group. This effect reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene. However, the lone pair of electrons on the nitrogen atom can be delocalized into the ring, which directs incoming electrophiles to the ortho and para positions. nih.govwikipedia.orglibretexts.orgsavemyexams.com This directing effect is a consequence of the stabilization of the cationic intermediate (the sigma complex or Wheland intermediate) when the electrophile attacks at these positions. libretexts.orglkouniv.ac.in

Common electrophilic aromatic substitution reactions that could be applied to the benzoyl moiety of this compound, based on general principles of organic chemistry, include nitration, halogenation, and Friedel-Crafts reactions. acs.orgarkat-usa.orgyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(4-nitrobenzoyl)-3-(fluoromethyl)pyrrolidine
BrominationBr₂, FeBr₃1-(4-bromobenzoyl)-3-(fluoromethyl)pyrrolidine
AcylationRCOCl, AlCl₃1-(4-acylbenzoyl)-3-(fluoromethyl)pyrrolidine

This table is based on the general principles of electrophilic aromatic substitution on N-acylated aromatic amines and serves as a predictive guide in the absence of specific experimental data for this compound.

It is important to note that the reaction conditions for these substitutions would need to be carefully optimized to account for the deactivating nature of the N-benzoyl group and to avoid potential side reactions.

Hydrolysis and Derivatization of the Amide Linkage

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield benzoic acid and 3-(fluoromethyl)pyrrolidine. nih.govresearchgate.net This reaction is fundamental for removing the benzoyl protecting group, allowing for further derivatization of the pyrrolidine nitrogen.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and the protonated amine. lookchem.comnih.gov The reaction is typically carried out by heating the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid. nih.govresearchgate.net

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then expels the pyrrolidinide anion. The pyrrolidinide anion is subsequently protonated by the solvent or upon workup to give the free amine. nih.govresearchgate.net This process often requires forcing conditions, such as high temperatures and concentrated base. researchgate.net Studies on the alkaline hydrolysis of N-substituted benzamides have shown that the reaction rate can be influenced by the nature of the substituents on both the acyl group and the amine moiety. acs.org A mild protocol for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions, using NaOH in methanol/dichloromethane or methanol/dioxane, has also been developed. arkat-usa.orgresearchgate.net

Table 2: General Conditions for the Hydrolysis of the Amide Bond in this compound

ConditionReagentsProducts
AcidicHCl or H₂SO₄, H₂O, heatBenzoic acid and 3-(fluoromethyl)pyrrolidine hydrochloride
BasicNaOH or KOH, H₂O, heatSodium benzoate (B1203000) and 3-(fluoromethyl)pyrrolidine

This table provides general conditions based on the hydrolysis of benzamides. Specific reaction times and temperatures would need to be determined experimentally for this compound.

Derivatization of 3-(fluoromethyl)pyrrolidine:

Once the benzoyl group is removed, the resulting 3-(fluoromethyl)pyrrolidine becomes a versatile intermediate for the synthesis of a wide range of derivatives. The secondary amine of the pyrrolidine ring is nucleophilic and can react with various electrophiles. This allows for the introduction of diverse functional groups at the nitrogen atom, leading to novel compounds with potentially interesting chemical and biological properties.

The synthesis of functionalized pyrrolidines is an active area of research, with numerous methods developed for their preparation and modification. nih.govnih.govrsc.orgmdpi.com For instance, the free amine of 3-(fluoromethyl)pyrrolidine could be reacted with:

Alkyl halides: to form N-alkylated derivatives.

Acyl chlorides or anhydrides: to introduce different acyl groups.

Sulfonyl chlorides: to form sulfonamides.

Isocyanates or isothiocyanates: to generate ureas or thioureas.

Aldehydes or ketones under reductive amination conditions: to yield N-alkylated products.

The presence of the fluoromethyl group at the 3-position can influence the reactivity of the pyrrolidine ring and the properties of the resulting derivatives. The synthesis of functionalized trifluoromethylated pyrrolidines has been reported, highlighting the interest in fluorinated azaheterocycles in medicinal chemistry. nih.govlookchem.comresearchgate.net

Theoretical and Computational Investigations of 1 Benzoyl 3 Fluoromethyl Pyrrolidine

Conformational Analysis and Energy Landscapes

The pyrrolidine (B122466) ring can exist in various puckered states, often described by a pseudorotational circuit with two main low-energy regions corresponding to South and North puckering. The precise puckering is dictated by the stereoelectronic effects of the substituents. For instance, in related fluorinated prolines, the electronegativity of the fluorine atom has a profound impact on the ring's conformation. The Cγ-exo and Cγ-endo envelope conformations are particularly notable in substituted pyrrolidines.

In 1-benzoyl-3-(fluoromethyl)pyrrolidine, the bulky benzoyl group will likely favor a conformation that minimizes steric hindrance with the ring protons. The rotation around the N1-CO bond (amide bond) will also be a critical factor, with a significant energy barrier between the syn and anti conformers relative to the C2 and C5 positions of the pyrrolidine ring.

The fluoromethyl group at C3 introduces further conformational constraints. The gauche effect, a stereoelectronic interaction that favors a gauche arrangement of electronegative substituents, could play a role in the orientation of the fluoromethyl group relative to the nitrogen atom. This effect arises from stabilizing hyperconjugative interactions, such as σCH→σ*CF. The interplay between the steric bulk of the benzoyl group and the stereoelectronic preferences of the fluoromethyl substituent will define the energy landscape of the molecule, leading to a set of low-energy conformers.

Illustrative Conformational Energy Data for Substituted Pyrrolidines

Conformer Type Relative Energy (kcal/mol) - Gas Phase (Illustrative) Key Features
Cγ-exo 0.0 Often favored to reduce steric clash of substituents.
Cγ-endo 0.5 - 1.5 Can be populated depending on substitution pattern.

Note: This table is illustrative and based on general findings for substituted pyrrolidines. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. By solving approximations of the Schrödinger equation, DFT can provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzoyl group and the nitrogen atom of the pyrrolidine ring. The LUMO, conversely, is expected to be distributed over the benzoyl group, particularly the carbonyl carbon, and potentially the C-F bond, indicating sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution. The negative potential (red regions) would be concentrated around the electronegative oxygen of the carbonyl group and the fluorine atom, highlighting these as sites for electrophilic attack or hydrogen bonding. The positive potential (blue regions) would be found around the hydrogen atoms.

Computational chemistry, particularly DFT, can be instrumental in elucidating the mechanisms of reactions used to synthesize this compound. For instance, a common route to substituted pyrrolidines is through 1,3-dipolar cycloaddition reactions. DFT calculations can model the transition states of such reactions, helping to predict the regio- and stereoselectivity of the cycloaddition.

Another synthetic approach could involve the fluorination of a suitable precursor, such as 1-benzoyl-3-(hydroxymethyl)pyrrolidine. Computational studies can model the reaction pathway of various fluorinating agents, determining the activation energies and predicting the most favorable reaction conditions. Similarly, the synthesis could proceed via the N-acylation of 3-(fluoromethyl)pyrrolidine (B3101990) with benzoyl chloride. DFT could model the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of benzoyl chloride, providing a detailed understanding of the reaction mechanism.

Stereochemical Preferences and Chiral Recognition Studies

The C3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-1-benzoyl-3-(fluoromethyl)pyrrolidine. The specific stereochemistry is expected to have a significant impact on the molecule's biological activity and its interactions with other chiral molecules, a principle of great importance in drug design.

The preferred conformation of each enantiomer will be influenced by the desire to minimize steric interactions and maximize stabilizing stereoelectronic effects. The fluorine atom's presence can significantly alter the puckering of the pyrrolidine ring, which in turn affects the spatial orientation of the substituents. This can lead to different biological profiles for the two enantiomers due to their distinct binding modes with chiral biological targets like proteins and enzymes.

Computational methods can be used to study chiral recognition. By modeling the interaction of each enantiomer with a chiral selector (e.g., a cyclodextrin (B1172386) or a chiral stationary phase in chromatography), it is possible to predict which enantiomer will form a more stable complex, providing a basis for developing enantioselective separation methods.

Molecular Dynamics Simulations (if applicable to research questions beyond basic properties)

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape in different solvent environments. This would reveal the flexibility of the pyrrolidine ring and the rotational dynamics of the benzoyl and fluoromethyl groups. Such simulations can also be used to calculate thermodynamic properties like free energies of binding to a biological target.

In the context of drug discovery, if this compound were being investigated as a potential ligand for a protein, MD simulations would be invaluable. They can be used to assess the stability of the ligand-protein complex, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, providing a more dynamic and realistic picture of the binding event than static docking models alone.

Advanced Spectroscopic and Analytical Methodologies for Research Level Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 1-benzoyl-3-(fluoromethyl)pyrrolidine, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. A key characteristic of N-benzoyl amides is the restricted rotation around the C-N amide bond due to its partial double-bond character. researchgate.net This phenomenon results in the presence of two distinct geometric isomers (E and Z rotamers) in solution, which are often observable as separate sets of signals in the NMR spectrum at room temperature. researchgate.netresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the pyrrolidine (B122466) ring. The fluoromethyl group (CH₂F) would theoretically appear as a doublet of triplets, arising from a large two-bond coupling to the fluorine atom (²JHF) and smaller three-bond couplings to the adjacent methine proton (³JHH). The protons of the pyrrolidine ring would present as complex multiplets due to diastereotopicity and the presence of rotamers. researchgate.netfrontiersin.org Similarly, the ¹³C NMR spectrum would display two sets of resonances for the pyrrolidine carbons and the carbons of the benzoyl group, reflecting the E/Z isomerism. researchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound This table is a representation of expected values based on analogous compounds.

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key Couplings (Hz)
Benzoyl-H (ortho, meta, para)7.30 - 7.60 (m)126.0 - 136.0
Pyrrolidine-H2, H53.50 - 3.90 (m)~46.0, ~49.0 (rotamers)
Pyrrolidine-H32.50 - 2.80 (m)~35.0 (rotamers)
Pyrrolidine-H41.90 - 2.30 (m)~30.0 (rotamers)
-CH₂F4.40 - 4.70 (dt)~84.0 (d, ¹JCF ≈ 170 Hz)²JHF ≈ 47 Hz
Benzoyl C=O-~170.0

Multi-Dimensional NMR Techniques (e.g., 2D-NOESY for spatial relationships)

Two-dimensional (2D) NMR experiments are indispensable for making unambiguous resonance assignments and probing spatial relationships. Techniques like COSY (Correlation Spectroscopy) would confirm the proton-proton coupling network within the pyrrolidine ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon.

Of particular importance for this molecule is the Nuclear Overhauser Effect Spectroscopy (2D-NOESY) experiment. NOESY detects through-space interactions between protons that are close to each other (< 5 Å), providing crucial information for assigning the stereochemistry and identifying the major and minor rotamers. frontiersin.org For instance, key NOE cross-peaks would be expected between the ortho-protons of the benzoyl ring and the protons at the C2 and C5 positions of the pyrrolidine ring. The specific pattern of these correlations would differ for the E and Z rotamers, allowing for their definitive assignment.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful and essential tool for characterization. mdpi.com The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR probe. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, spanning a very wide range. nih.gov

For this compound, the ¹⁹F NMR spectrum would be expected to show a single primary signal for the -CH₂F group. This signal should appear as a triplet due to coupling with the two adjacent methylene (B1212753) protons (a ²JHF coupling of approximately 47-50 Hz). scispace.com The chemical shift would be characteristic of a primary alkyl fluoride (B91410). Any impurities containing fluorine would be readily detected, making ¹⁹F NMR an excellent method for assessing purity with respect to fluorinated side-products. researchgate.net

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While NMR provides structural information in solution, single-crystal X-ray crystallography offers an exact and unambiguous determination of the molecule's structure in the solid state. mdpi.com This technique would provide definitive proof of the connectivity and, most importantly, the absolute stereochemistry of the chiral center at the C3 position of the pyrrolidine ring (assuming a single enantiomer is crystallized).

Furthermore, a crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. researchgate.net This includes the conformation of the five-membered pyrrolidine ring (which typically adopts an 'envelope' or 'twist' pucker), the planarity of the amide bond, and the dihedral angle between the benzoyl group and the pyrrolidine ring. researchgate.net Analysis of the crystal packing would also provide insight into intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or π-stacking, which govern the solid-state properties of the compound. beilstein-journals.org

Hypothetical Crystallographic Data for this compound This table presents plausible data for a small organic molecule.

ParameterExpected Value
Chemical FormulaC₁₂H₁₄FNO
Formula Weight207.24
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (for chiral molecule)
Unit Cell Dimensionsa ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105°
Volume (V)~1500 ų
Z (Molecules per unit cell)4
Calculated Density~1.35 g/cm³

Advanced Mass Spectrometry Techniques (e.g., HRMS for elemental composition, fragmentation studies for structural confirmation beyond basic identification)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides a highly accurate mass measurement, typically to within 5 ppm. mdpi.com This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₄FNO by matching the experimental mass of the protonated molecule [M+H]⁺ to its calculated exact mass (208.1132). nih.gov

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, one can gain further structural confirmation. nih.govdea.gov The fragmentation pattern serves as a molecular fingerprint.

Expected Key Fragments in the ESI-MS/MS Spectrum

Fragment DescriptionProposed StructureExpected m/z
Protonated Molecule[C₁₂H₁₄FNO + H]⁺208.11
Benzoyl Cation[C₆H₅CO]⁺105.03
Loss of Fluoromethanol (from rearranged parent)[C₁₁H₁₁N]⁺157.09
Pyrrolidinium ion after loss of benzoyl[C₅H₉FN + H]⁺104.07
Tropylium Cation (from Benzoyl)[C₇H₇]⁺91.05

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers ((R) and (S)). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (e.e.) of a synthetic sample. nih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. nih.gov Method development involves screening various CSPs (e.g., polysaccharide-based phases like cellulose (B213188) or amylose (B160209) derivatives) and mobile phase systems (normal-phase, polar organic, or reversed-phase) to achieve baseline resolution of the two enantiomers. researchgate.net Once a method is established, it can be used to quantify the ratio of the two enantiomers in a sample by comparing their peak areas.

Illustrative Chiral HPLC Separation Data This table shows a hypothetical separation scenario.

EnantiomerRetention Time (t_R, min)Resolution (R_s)Enantiomeric Excess (e.e.)
(R)-1-benzoyl-3-(fluoromethyl)pyrrolidine10.2 > 1.5 (Baseline)e.g., 98%
(S)-1-benzoyl-3-(fluoromethyl)pyrrolidine11.5

Vibrational Spectroscopy for Unique Functional Group Identification (e.g., Advanced IR, Raman, if research-specific)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules and is excellent for identifying functional groups. americanpharmaceuticalreview.com Each bond vibrates at a characteristic frequency, and a molecule's spectrum provides a unique "fingerprint". rasayanjournal.co.innih.gov

For this compound, the FT-IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the tertiary benzamide (B126) group, expected in the region of 1630–1650 cm⁻¹. Other key signals would include C-H stretching vibrations for the aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-2960 cm⁻¹) portions of the molecule, C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching vibration (typically in the 1000-1100 cm⁻¹ range). jocpr.comnih.gov Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C=C and C-C bonds.

Expected Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
C-H StretchAromatic (Benzoyl)3000 - 3100Medium
C-H StretchAliphatic (Pyrrolidine)2850 - 2960Medium
C=O StretchTertiary Amide1630 - 1650Strong
C=C StretchAromatic Ring1450 - 1600Medium-Strong
C-N StretchAmide/Amine1250 - 1350Medium
C-F StretchAlkyl Fluoride1000 - 1100Strong

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzoyl-3-(fluoromethyl)pyrrolidine, and what key parameters influence reaction yields?

  • Methodological Answer : The synthesis typically involves fluorination of pyrrolidine precursors. A common approach is nucleophilic substitution using fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under inert conditions to preserve the fluoromethyl group . For example, fluorination of 3-hydroxymethylpyrrolidine derivatives in dichloromethane with DAST at 0–25°C yields fluorinated intermediates. Subsequent benzoylation via Schotten-Baumann conditions (e.g., benzoyl chloride in aqueous NaOH/THF) introduces the benzoyl group. Key parameters include reaction temperature (≤50°C to prevent decomposition), stoichiometric control of fluorinating agents (1.2–1.5 equiv.), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The fluoromethyl group (CF₂H) shows splitting patterns (e.g., doublet of triplets) due to coupling with adjacent protons and fluorine .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates spatial orientation of substituents, as demonstrated in studies on related pyrrolidine derivatives .
  • Contradiction Resolution : Cross-validate NMR with computational tools (e.g., DFT simulations) and compare with crystallographic data .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position of this compound affect its biological activity, and what methods are used to study these effects?

  • Methodological Answer : Stereochemistry significantly impacts binding affinity to biological targets (e.g., enzymes, receptors). For instance, (3R)- and (3S)-isomers may exhibit divergent inhibitory effects on dipeptidyl peptidase IV (DPP-4). Methods include:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • Molecular Docking : Predicts binding modes using software like AutoDock Vina, correlating stereochemistry with interaction energy .
  • In Vitro Assays : Compare IC₅₀ values of enantiomers against target enzymes .

Q. What strategies are employed to optimize the metabolic stability of this compound derivatives in preclinical studies?

  • Methodological Answer :

  • Fluorine Incorporation : Enhances metabolic stability by reducing CYP450-mediated oxidation. Replace labile protons with fluorine at metabolically vulnerable sites .
  • Isotopic Labeling : Use ¹⁸O or ¹⁴C tags in pharmacokinetic studies to track metabolite formation via LC-MS/MS .
  • In Vitro Liver Microsomes : Assess stability using human/rat microsomes, measuring half-life (t₁/₂) and intrinsic clearance (CLint) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved potency?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzoyl ring. Test activity in enzyme inhibition assays .
  • Bioisosteric Replacement : Replace the fluoromethyl group with trifluoromethyl or difluoroethyl groups to modulate lipophilicity (logP) and target affinity .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate molecular fields (steric, electrostatic) with biological data .

Data-Driven Research Questions

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • SwissADME : Predicts logP, solubility, and drug-likeness (Lipinski’s Rule of Five) .
  • Gaussian 16 : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molinspiration : Estimates bioactivity scores for GPCRs, kinases, and ion channels .

Q. How do fluorinated pyrrolidine derivatives compare to non-fluorinated analogs in terms of pharmacokinetic properties?

  • Methodological Answer : Fluorination generally increases metabolic stability and membrane permeability. For example:

  • Half-Life (t₁/₂) : Fluorinated analogs of pyrrolidine show 2–3× longer t₁/₂ in rat plasma compared to non-fluorinated versions .
  • Permeability (Papp) : Caco-2 assays reveal fluorinated derivatives have Papp values >10 × 10⁻⁶ cm/s, indicating enhanced absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.